molecular formula C15H9N5O5S B2552200 2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391226-98-5

2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2552200
CAS RN: 391226-98-5
M. Wt: 371.33
InChI Key: XTCYPVDHERGBHO-UHFFFAOYSA-N
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Description

The compound 2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of benzamide and thiadiazole, which are known for their biological properties. Although the exact compound is not directly mentioned in the provided papers, the related structures and activities of similar compounds can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related compounds involves the use of microwave-assisted, solvent-free methods, which are efficient and environmentally friendly. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under microwave irradiation, indicating that similar methods could potentially be applied to the synthesis of 2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide . Additionally, the synthesis of related thiadiazole compounds involves ring-opening reactions and intermolecular cyclization, which could be relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been determined using spectroscopic methods and X-ray diffraction. For example, the crystal structure of 2-nitro-N-(4-nitrophenyl)benzamide, a compound with a similar nitro and benzamide substitution pattern, was elucidated, revealing the orientation of nitro groups and the dihedral angle between aromatic rings . This information can be extrapolated to predict the molecular structure of 2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide.

Chemical Reactions Analysis

The reactivity of thiadiazole derivatives is characterized by their ability to undergo ring-opening reactions and to form various heterocyclic compounds. For example, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can react with nucleophiles to form esters, amides, and heterocyclic analogs . This suggests that the compound of interest may also exhibit diverse reactivity, allowing for the synthesis of a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide and thiadiazole derivatives are influenced by their functional groups. The presence of nitro groups, for example, can affect the electron distribution and reactivity of the compound. The antimicrobial activity of related N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide derivatives has been evaluated, indicating that the compound may also possess biological activities . The crystal structure of a related compound provides insights into the potential intermolecular interactions and stability of the crystal lattice .

Scientific Research Applications

Stability and Degradation Pathways

A study on nitisinone, a compound with structural similarities, explored its stability and degradation products under different conditions. This research contributes to understanding the stability of similar compounds, including 2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide, and their potential environmental impacts or applications in medicinal chemistry (Barchańska et al., 2019).

Synthesis and Green Chemistry

Research into synthesizing related heterocyclic compounds, like 5,5′-Methylene-bis(benzotriazole), showcases the development of practical and environmentally benign methods. These methodologies can be adapted for the synthesis of 2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide, highlighting the importance of green chemistry in producing such compounds (Gu et al., 2009).

Antitumor Activity and Medicinal Applications

The antitumor activities of imidazole derivatives, including those with nitro and thiadiazole groups, have been extensively reviewed. These studies demonstrate the potential of compounds like 2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide in the development of new antitumor drugs and their diverse biological properties (Iradyan et al., 2009).

Repurposed Drug Applications

Nitazoxanide, another nitrothiazole compound, has been explored for its wide range of applications against various infections and diseases, suggesting the versatility of the nitrothiazole group in medicinal chemistry. This breadth of application underscores the potential of structurally similar compounds for various therapeutic purposes (Bharti et al., 2021).

DNA Binding and Photoprotective Properties

Studies on Hoechst 33258 and its analogues, which include nitrobenzyl and nitrophenyl groups, have shown strong binding to DNA and potential uses as radioprotectors and topoisomerase inhibitors. These findings hint at the possible applications of nitro-substituted thiadiazoles in molecular biology and medicine (Issar & Kakkar, 2013).

properties

IUPAC Name

2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5O5S/c21-13(11-6-1-2-7-12(11)20(24)25)16-15-18-17-14(26-15)9-4-3-5-10(8-9)19(22)23/h1-8H,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCYPVDHERGBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-nitro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide

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